An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
CAS Number: 25922-43-4
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, detailing its chemical properties, synthesis, potential applications, and safety considerations.
Chemical and Physical Properties
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a trifluoromethyl-substituted dichlorobenzoic acid. The presence of electron-withdrawing chlorine and trifluoromethyl groups on the benzene ring significantly influences its chemical reactivity and physical properties. While specific experimental data for this particular isomer is not widely available in public literature, properties can be estimated based on closely related compounds.
Table 1: Core Chemical Data
| Property | Value | Source/Notes |
| CAS Number | 25922-43-4 | |
| IUPAC Name | 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | |
| Molecular Weight | 259.01 g/mol | Calculated |
| Synonyms | 2,3-Dichlor-6-trifluormethyl-benzoesäure (German) |
Table 2: Physicochemical Properties of a Structurally Similar Isomer (2,6-Dichloro-3-(trifluoromethyl)benzoic acid)
| Property | Value | Source/Notes |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | 301.4±42.0 °C at 760 mmHg | [1] |
| Density | 1.6±0.1 g/cm³ | [1] |
| Flash Point | 136.1±27.9 °C | [1] |
Note: The data in Table 2 is for the isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 25922-41-2) and is provided for illustrative purposes due to the lack of available data for the title compound.
Synthesis and Experimental Protocols
General Experimental Protocol (Based on Isomer Synthesis)
The following protocol describes the synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene and can be considered a representative method.[2][3]
Materials:
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2,4-Dichloro-1-(trifluoromethyl)benzene
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n-Butyllithium (in hexane)
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Tetrahydrofuran (THF), anhydrous
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Hexane, anhydrous
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Dry ice (solid CO₂)
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Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
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Water
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,4-dichloro-1-(trifluoromethyl)benzene and anhydrous tetrahydrofuran.
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Lithiation: The solution is cooled to -75 °C using a dry ice/acetone bath. n-Butyllithium in hexane is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for approximately 45 minutes. The formation of a dark-colored mixture indicates the generation of the organolithium intermediate.[2]
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Carboxylation: The reaction mixture is poured onto an excess of freshly crushed dry ice. The dry ice should be handled with care and in a well-ventilated area.
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Work-up: After the excess dry ice has sublimated, the solvent is removed under reduced pressure. The residue is partitioned between water and hexane. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 1.[2]
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Extraction: The acidified aqueous layer is extracted three times with diethyl ether.
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Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent such as hexane to yield the final product as colorless needles.[2]
Caption: Proposed synthesis workflow for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
Potential Applications
While specific applications for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid are not extensively documented, the presence of the trifluoromethyl group and chlorine atoms suggests its utility as a building block in medicinal chemistry and agrochemistry.
Agrochemicals
A German patent indicates that dichlorotrifluoromethylbenzoic acids possess herbicidal properties. The mechanism of action for many benzoic acid-derived herbicides involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds.
Pharmaceutical Development
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzoic acid derivatives are also prevalent in drug design. Therefore, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a valuable intermediate for the synthesis of novel therapeutic agents.
Research on structurally similar compounds suggests potential pharmacological activities:
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Anti-inflammatory Activity: Many fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory pathways.
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Antifungal Activity: A related compound, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, has demonstrated notable fungicidal activity, particularly against Candida species. This suggests that the dichlorotrifluoromethylphenyl moiety could be a valuable pharmacophore for antifungal drug discovery.
Safety and Handling
Detailed toxicity data for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid is not available. However, based on safety data sheets for similar halogenated and trifluoromethylated benzoic acids, the following precautions are recommended:
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Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
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First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid is not readily found in the public domain. However, characteristic spectral features can be predicted.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (7.0-8.5 ppm) would show signals corresponding to the two protons on the benzene ring. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm). |
| ¹³C NMR | Signals for the 8 carbon atoms, including the carboxyl carbon (~165-175 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and six distinct aromatic carbons. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-Cl stretches, and strong C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of -COOH and halogen atoms. The isotopic pattern of the two chlorine atoms would be a key feature. |
This technical guide summarizes the currently available information on 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. The lack of extensive experimental data highlights an opportunity for further research into the properties, synthesis, and applications of this compound.
